1,1'-Hexamethylenebis(4-amino-2-methylquinolinium) 1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)
Brand Name: Vulcanchem
CAS No.: 125093-38-1
VCID: VC20860620
InChI: InChI=1S/C26H30N4.2HI/c1-19-17-23(27)21-11-5-7-13-25(21)29(19)15-9-3-4-10-16-30-20(2)18-24(28)22-12-6-8-14-26(22)30;;/h5-8,11-14,17-18,27-28H,3-4,9-10,15-16H2,1-2H3;2*1H
SMILES: CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-]
Molecular Formula: C26H32N4+2
Molecular Weight: 654.4 g/mol

1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)

CAS No.: 125093-38-1

Cat. No.: VC20860620

Molecular Formula: C26H32N4+2

Molecular Weight: 654.4 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Hexamethylenebis(4-amino-2-methylquinolinium) - 125093-38-1

Specification

CAS No. 125093-38-1
Molecular Formula C26H32N4+2
Molecular Weight 654.4 g/mol
IUPAC Name 1-[6-(4-amino-2-methylquinolin-1-ium-1-yl)hexyl]-2-methylquinolin-1-ium-4-amine;diiodide
Standard InChI InChI=1S/C26H30N4.2HI/c1-19-17-23(27)21-11-5-7-13-25(21)29(19)15-9-3-4-10-16-30-20(2)18-24(28)22-12-6-8-14-26(22)30;;/h5-8,11-14,17-18,27-28H,3-4,9-10,15-16H2,1-2H3;2*1H
Standard InChI Key LINDRLLQNAMAOH-UHFFFAOYSA-P
SMILES CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-]
Canonical SMILES CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator